molecular formula C7H13NO2S B143424 Methyl 2-sulfanylpiperidine-1-carboxylate CAS No. 138682-13-0

Methyl 2-sulfanylpiperidine-1-carboxylate

Cat. No. B143424
M. Wt: 175.25 g/mol
InChI Key: BZHCXHSPXDMUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-sulfanylpiperidine-1-carboxylate is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the piperidine family and contains a sulfur atom in its structure. The synthesis of Methyl 2-sulfanylpiperidine-1-carboxylate involves the reaction of piperidine with sulfur and methanol.

Mechanism Of Action

The mechanism of action of Methyl 2-sulfanylpiperidine-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Methyl 2-sulfanylpiperidine-1-carboxylate has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes.

Biochemical And Physiological Effects

Methyl 2-sulfanylpiperidine-1-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to reduce the production of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. In addition, Methyl 2-sulfanylpiperidine-1-carboxylate has been found to have antifungal and antibacterial properties, which make it a potential treatment for fungal and bacterial infections.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-sulfanylpiperidine-1-carboxylate in lab experiments is that it has been found to have a low toxicity profile. This makes it a potential candidate for further research and development as a therapeutic agent. However, one limitation of using Methyl 2-sulfanylpiperidine-1-carboxylate in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its therapeutic potential.

Future Directions

There are several future directions for the research and development of Methyl 2-sulfanylpiperidine-1-carboxylate. One direction is to further investigate its potential as an anticancer agent. Another direction is to investigate its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects. Overall, Methyl 2-sulfanylpiperidine-1-carboxylate has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of Methyl 2-sulfanylpiperidine-1-carboxylate involves the reaction of piperidine with sulfur and methanol. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then heated to reflux for several hours until the reaction is complete. The resulting product is then purified using column chromatography to obtain pure Methyl 2-sulfanylpiperidine-1-carboxylate.

Scientific Research Applications

Methyl 2-sulfanylpiperidine-1-carboxylate has been the focus of scientific research due to its potential therapeutic applications. This compound has been found to have antifungal and antibacterial properties. It has also been found to have potential as an anticancer agent. In addition, Methyl 2-sulfanylpiperidine-1-carboxylate has been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.

properties

CAS RN

138682-13-0

Product Name

Methyl 2-sulfanylpiperidine-1-carboxylate

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 2-sulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)8-5-3-2-4-6(8)11/h6,11H,2-5H2,1H3

InChI Key

BZHCXHSPXDMUJW-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCCC1S

Canonical SMILES

COC(=O)N1CCCCC1S

synonyms

1-Piperidinecarboxylic acid, 2-mercapto-, methyl ester

Origin of Product

United States

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